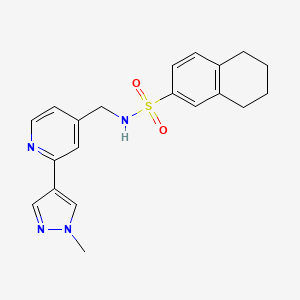
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Sulfonamide Hybrids
Sulfonamides are a versatile class of compounds with a wide range of pharmacological activities. They have been incorporated into hybrids with other organic compounds to enhance or diversify their biological activity. Such hybrids have been reported to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The nature of the substituents attached to the sulfonamide group significantly influences the compound's activity, with recent advances focusing on coupling sulfonamides with various biologically active scaffolds like pyrazole, pyridine, and tetrahydronaphthalene to develop novel therapeutic agents (Ghomashi et al., 2022).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has highlighted their potential as antibacterial agents. The synthesis of these compounds involves the reaction of various precursors with active methylene compounds to produce derivatives with significant antibacterial activity. This suggests that incorporating the sulfonamido group into heterocyclic structures can lead to effective antibacterial compounds, opening up new avenues for combating bacterial infections (Azab et al., 2013).
Antimicrobial Activity
The design and synthesis of sulfonamide derivatives with antimicrobial properties have been explored, demonstrating the sulfonamide group's contribution to the antimicrobial efficacy of these compounds. The structural diversity of these compounds allows for targeted antimicrobial activity, offering potential solutions for addressing antibiotic resistance (El‐Emary et al., 2002).
Herbicidal Activity
The chemical modification of sulfonamides to include specific structural features has been shown to confer herbicidal activity. This includes the synthesis of derivatives with specific enantiomers demonstrating significant herbicidal effectiveness, indicating the potential of sulfonamide-based compounds in agricultural applications (Hosokawa et al., 2001).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. This dual functionality highlights the potential of sulfonamide compounds in cancer therapy, both as direct anticancer agents and as adjuvants to improve the efficacy of existing treatments (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-14-18(13-22-24)20-10-15(8-9-21-20)12-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-11,13-14,23H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJWMLHGASVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

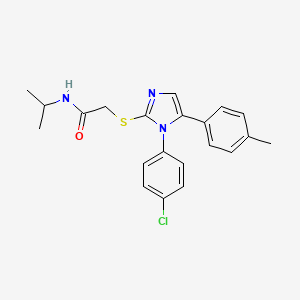

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
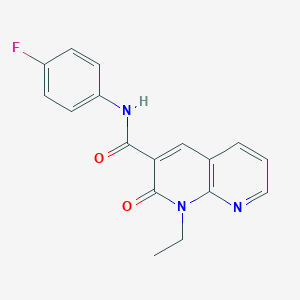
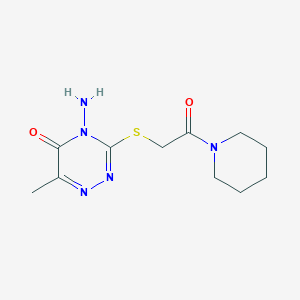
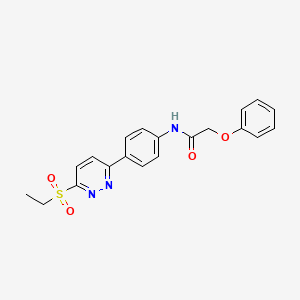
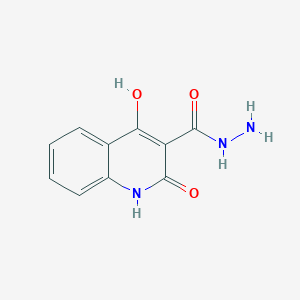

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)
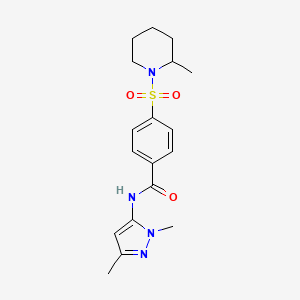
![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)